molecular formula C11H10N2O5 B8692269 6-Nitro-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl acetate

6-Nitro-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl acetate

Cat. No. B8692269
M. Wt: 250.21 g/mol
InChI Key: LQWLOKULNGQEOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Nitro-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl acetate is a useful research compound. Its molecular formula is C11H10N2O5 and its molecular weight is 250.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H10N2O5

Molecular Weight

250.21 g/mol

IUPAC Name

(6-nitro-2-oxo-3,4-dihydro-1H-quinolin-8-yl) acetate

InChI

InChI=1S/C11H10N2O5/c1-6(14)18-9-5-8(13(16)17)4-7-2-3-10(15)12-11(7)9/h4-5H,2-3H2,1H3,(H,12,15)

InChI Key

LQWLOKULNGQEOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=CC2=C1NC(=O)CC2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

8-Hydroxy-3,4-dihydrocarbostyril (20 g) was suspended in acetic anhydride (100 ml). Sulfuric acid (5 drops) was added to the resulting suspension and the mixture was stirred at 80° C. for 1.5 hours. To the reaction mixture was added acetic acid (100 ml) and the mixture was ice-cooled, and a solution of 10.1 ml of concentrated nitric acid (d=1.38) in 30 ml of acetic anhydride was added thereto with stirring. The stirring was continued for one night at room temperature. The reaction mixture was poured into ice water to precipitate crystals, which were collected by filtration to give 21.74 g of 6-nitro-8-acetoxy-3,4-dihydrocarbostyril.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
10.1 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

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